

Application Notes and Protocols for In Vivo Administration of CLK8

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Compound of Interest

Compound Name: CLK8

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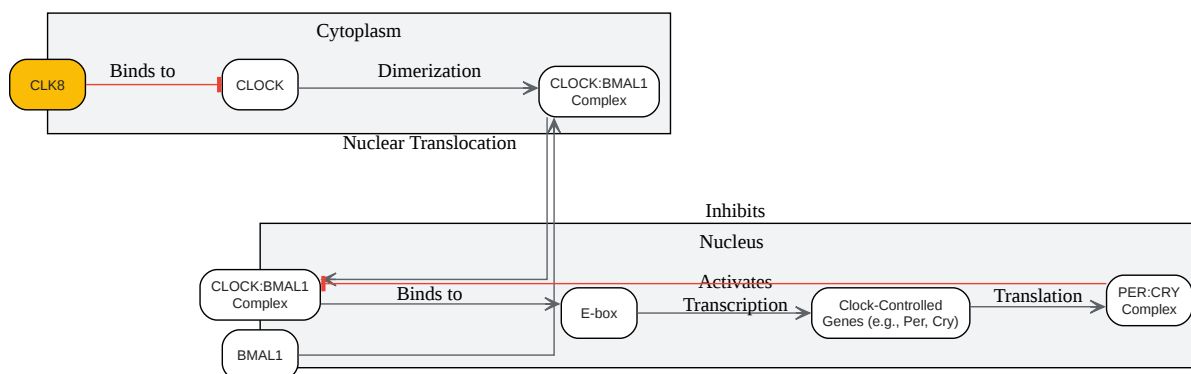
Introduction

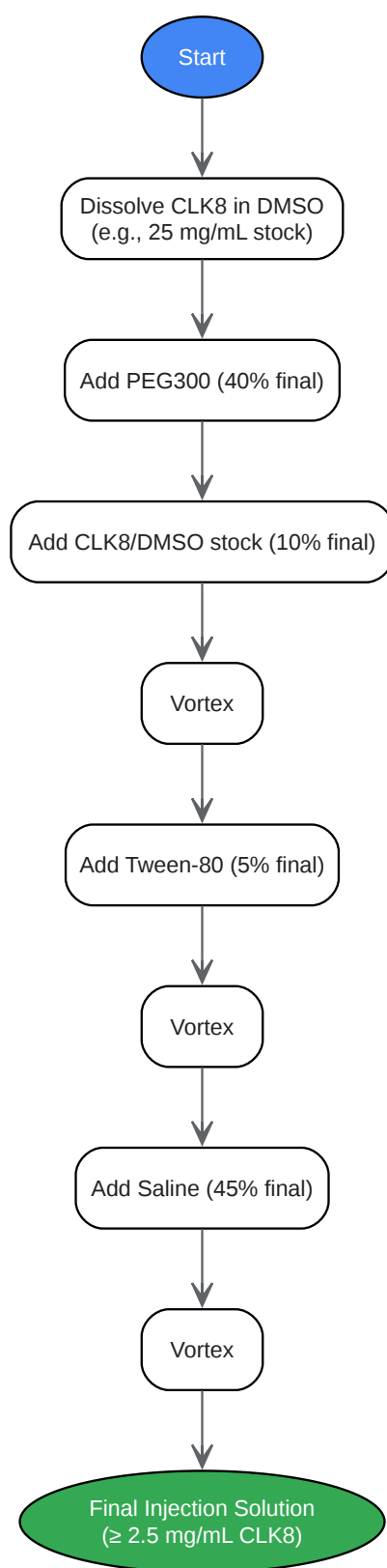
CLK8 is a small molecule inhibitor that specifically targets the core circadian regulator, CLOCK (Circadian Locomotor Output Cycles Kaput).[1] By binding to CLOCK, **CLK8** disrupts its interaction with its transcriptional partner, BMAL1 (Brain and Muscle Arnt-Like 1).[1][2] This interference with the CLOCK-BMAL1 heterodimer inhibits the nuclear translocation of CLOCK, thereby modulating the amplitude of the circadian rhythm.[2] These application notes provide detailed protocols for the in vivo administration of **CLK8** in mice, covering toxicity assessment, formulation, and experimental procedures to study its effects on the circadian clock.

Mechanism of Action

CLK8 functions by disrupting the formation of the CLOCK-BMAL1 complex, a key component of the positive limb of the transcriptional-translational feedback loop that drives circadian rhythms. This disruption leads to a decrease in the nuclear levels of CLOCK, which in turn enhances the amplitude of the cellular circadian rhythm.[2]

Diagram: **CLK8** Signaling Pathway







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
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